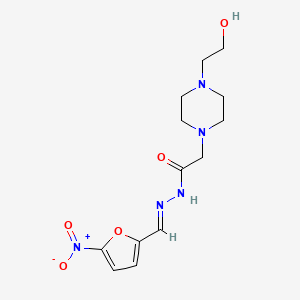
2-Furaldehyde, 5-nitro-, (4-(2-hydroxyethyl)piperazinylacetyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(5-Nitrofuran-2-yl)methylene]-4-(2-hydroxyethyl)-1-piperazineacetic acid hydrazide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(5-Nitrofuran-2-yl)methylene]-4-(2-hydroxyethyl)-1-piperazineacetic acid hydrazide typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 4-(2-hydroxyethyl)-1-piperazineacetic acid hydrazide . The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[(5-Nitrofuran-2-yl)methylene]-4-(2-hydroxyethyl)-1-piperazineacetic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under mild reducing conditions.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted hydrazides .
Scientific Research Applications
N’-[(5-Nitrofuran-2-yl)methylene]-4-(2-hydroxyethyl)-1-piperazineacetic acid hydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(5-Nitrofuran-2-yl)methylene]-4-(2-hydroxyethyl)-1-piperazineacetic acid hydrazide involves its interaction with cellular components. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress and damage to cellular components such as DNA, proteins, and lipids . This oxidative stress is believed to be the primary mechanism by which the compound exerts its antibacterial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Nifuroxazide: An oral nitrofuran antibiotic used to treat colitis and diarrhea.
Nitrofurantoin: Another nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: A nitrofuran derivative used to treat bacterial and protozoal infections.
Uniqueness
N’-[(5-Nitrofuran-2-yl)methylene]-4-(2-hydroxyethyl)-1-piperazineacetic acid hydrazide is unique due to its specific chemical structure, which combines a nitrofuran moiety with a piperazine ring and a hydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
24632-59-5 |
|---|---|
Molecular Formula |
C13H19N5O5 |
Molecular Weight |
325.32 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C13H19N5O5/c19-8-7-16-3-5-17(6-4-16)10-12(20)15-14-9-11-1-2-13(23-11)18(21)22/h1-2,9,19H,3-8,10H2,(H,15,20)/b14-9+ |
InChI Key |
SXNFFTJCEYBMAS-NTEUORMPSA-N |
Isomeric SMILES |
C1CN(CCN1CCO)CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCN1CCO)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene)](/img/structure/B14695642.png)
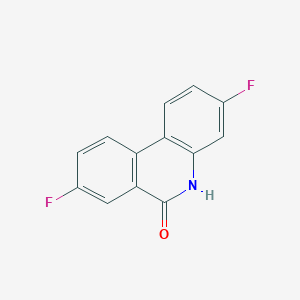
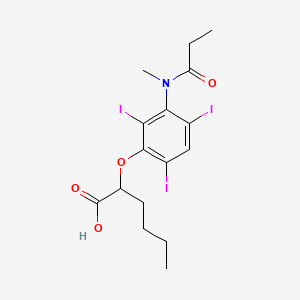
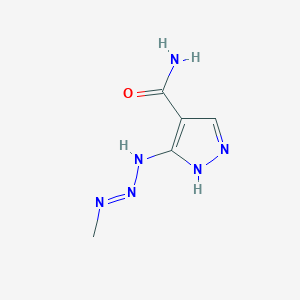
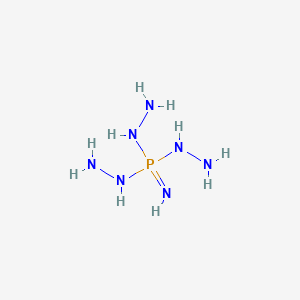

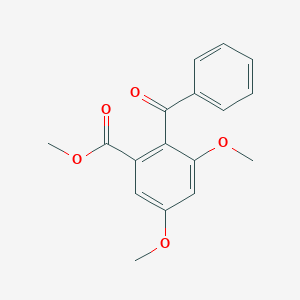
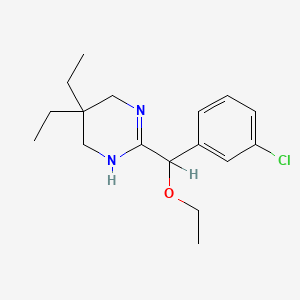

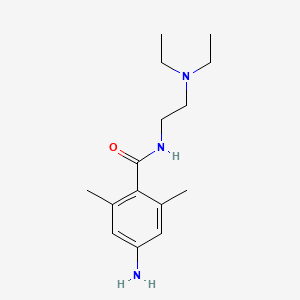
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)
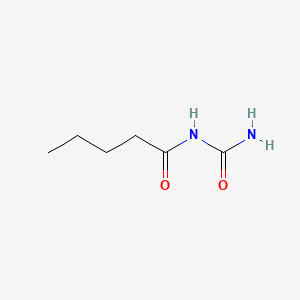
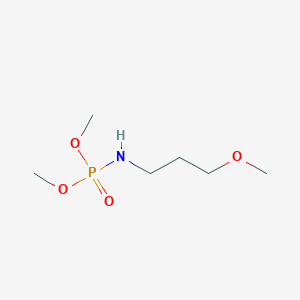
![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)
